Product packaging for 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane(Cat. No.:)

2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane

Cat. No.: B8051227
M. Wt: 262.30 g/mol
InChI Key: FEPTYQXIVWXCAE-UHFFFAOYSA-N
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Description

2-Cbz-8-oxa-2,5-diaza-spiro[3.5]nonane (CAS 1965308-95-5) is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a unique three-dimensional structure that incorporates a spirocyclic core, a characteristic increasingly valued in modern drug design for its ability to access novel chemical space and improve the physicochemical properties of drug candidates . The molecular formula is C14H18N2O3 and the molecular weight is 262.30 g/mol . The structure is orthogonally protected, bearing a Cbz (carbobenzyloxy) protecting group on one nitrogen, allowing for selective manipulation and functionalization of the secondary amine, while the second nitrogen is incorporated into a cyclic ether ring. Spirocyclic scaffolds like the 8-oxa-2,5-diaza-spiro[3.5]nonane system are recognized as advanced, three-dimensional templates that help medicinal chemists "escape the flatland" of traditional aromatic compounds . This conformational restriction can lead to improved potency and selectivity when these building blocks are incorporated into bioactive molecules. Furthermore, such spirocyclic motifs are present in compounds investigated for the treatment of various diseases, including autoimmune conditions . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules, such as protease inhibitors, receptor modulators, and other biologically active agents. It is supplied with a minimum purity of 98%. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O3 B8051227 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(19-8-12-4-2-1-3-5-12)16-9-14(10-16)11-18-7-6-15-14/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPTYQXIVWXCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 2 Cbz 8 Oxa 2,5 Diaza Spiro 3.5 Nonane

Selective Deprotection of the Cbz Group at N2.

The removal of the Cbz protecting group from the N2 position of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is a critical step in the synthetic pathway towards functionalized derivatives. The choice of deprotection method is paramount to ensure the integrity of the spirocyclic core and any other sensitive functional groups present in the molecule.

Catalytic Hydrogenation for Cbz Removal.

Catalytic hydrogenation stands as a primary method for the cleavage of the Cbz group. This reaction proceeds via the hydrogenolysis of the benzylic C-O bond of the carbamate (B1207046), liberating the free amine, toluene, and carbon dioxide. A patent for the synthesis of the parent compound, 8-oxa-2,5-diaza-spiro[3.5]nonane, describes the removal of a similar benzyl (B1604629) (Bn) protecting group using catalytic hydrogenation. google.com In this patented method, the hydrogenolysis is carried out under a hydrogen pressure of 20 to 100 psi at a temperature of 20 to 50 °C for 8 to 20 hours, suggesting that similar conditions could be applicable for the deprotection of the Cbz-analogue. google.com

Table 1: General Conditions for Catalytic Hydrogenation of Benzyl-type Protecting Groups

ParameterConditionReference
CatalystPalladium on Carbon (Pd/C) google.com
Hydrogen Pressure20 - 100 psi google.com
Temperature20 - 50 °C google.com
Duration8 - 20 hours google.com
ActivatorAcetic Acid (optional) google.com

Acidic and Lewis Acid-Mediated Cbz Cleavage.

While catalytic hydrogenation is effective, alternative methods employing acidic or Lewis acid conditions can be utilized, particularly when the substrate contains functionalities sensitive to reduction. Strong acids like HBr in acetic acid are known to cleave Cbz groups. However, the use of Lewis acids offers a milder alternative. While no specific examples for this compound are available, the general principle involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate, facilitating its cleavage.

Functionalization at the Deprotected N2 Position.

Once the Cbz group at the N2 position is selectively removed to yield 8-oxa-2,5-diaza-spiro[3.5]nonane, the resulting secondary amine is amenable to a variety of functionalization reactions. This allows for the introduction of diverse substituents, leading to a library of novel compounds for further investigation.

Reductive Amination Reactions.

Reductive amination is a powerful tool for the formation of C-N bonds. The secondary amine of 8-oxa-2,5-diaza-spiro[3.5]nonane can be reacted with a wide range of aldehydes and ketones in the presence of a reducing agent to yield N-substituted derivatives. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

Amidation Reactions.

The nucleophilic secondary amine can readily undergo acylation with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, HOBt/EDC) to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing diverse acyl moieties.

Alkylation Reactions.

Direct N-alkylation of the secondary amine of 8-oxa-2,5-diaza-spiro[3.5]nonane can be achieved using alkyl halides or other alkylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. Care must be taken to control the reaction conditions to avoid over-alkylation, which could lead to the formation of a quaternary ammonium (B1175870) salt.

Chemical Modifications of the N5 Nitrogen and O8 Oxygen

The strategic location of the secondary amine (N5) and the oxygen atom (O8) within the spirocyclic system offers opportunities for selective chemical transformations, enabling the synthesis of diverse analogs.

Regioselective Functionalization of the Secondary Amine (N5)

The secondary amine at the N5 position of the piperidine (B6355638) ring is a key handle for introducing structural diversity. Its reactivity is well-documented in analogous diazaspiro[3.5]nonane systems, where it readily undergoes a variety of functionalization reactions. The Cbz protecting group at the N2 position effectively prevents its participation in these reactions, thereby ensuring regioselectivity at N5.

Common functionalization strategies for the N5 amine include:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base. This reaction introduces a wide range of alkyl and substituted alkyl groups, which is a fundamental step in many medicinal chemistry programs.

N-Acylation: Reaction with acid chlorides or anhydrides provides the corresponding N-acyl derivatives. This allows for the introduction of amide functionalities, which can modulate the electronic and steric properties of the molecule.

Reductive Amination: The N5 amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. This method is particularly useful for introducing more complex and sterically hindered substituents.

While specific examples for this compound are not extensively reported in publicly available literature, the reactivity of the analogous compound, tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate, serves as a reliable proxy. The commercial availability of this Boc-protected analog underscores its utility as a starting material for the synthesis of N5-substituted derivatives in drug discovery programs.

Reactions Involving the Oxane Ring

The oxane ring (morpholine moiety) of this compound is generally more stable than the strained azetidine (B1206935) ring. However, under specific conditions, it can undergo ring-opening reactions. These reactions typically require harsh conditions, such as strong acids or reducing agents, and may lead to a mixture of products. The inherent stability of the six-membered morpholine (B109124) ring makes its cleavage less common compared to the more strained four-membered azetidine ring.

Further Derivatization of the Spiro[3.5]nonane Scaffold

Beyond the direct functionalization of the N5 amine and potential modifications of the oxane ring, the spiro[3.5]nonane scaffold itself can be further derivatized to explore a wider chemical space.

Introduction of Varied Substituents for Structure-Activity Relationship Studies

The synthesis of analogs with diverse substituents on the spirocyclic framework is crucial for establishing structure-activity relationships (SAR). In related diazaspiro[3.5]nonane systems, methyl substituents have been introduced on the piperidine ring. achemblock.com Such modifications can influence the compound's conformation, lipophilicity, and metabolic stability, thereby impacting its biological activity. The synthesis of these substituted analogs often involves multi-step sequences starting from appropriately functionalized precursors.

Exploration of Ring Expansion or Contraction Reactions

Conversely, ring contraction reactions are less common for this type of system due to the inherent stability of the six-membered oxane ring and the strain of the four-membered azetidine ring.

Structural Characterization and Spectroscopic Analysis in Academic Research

Spectroscopic Techniques for Elucidation of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane Structure.

The structural framework of this compound, featuring a spirocyclic core with both azetidine (B1206935) and morpholine-like rings, alongside a benzyloxycarbonyl (Cbz) protecting group, necessitates a multi-faceted analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the spirocyclic scaffold and the Cbz protecting group. The benzylic protons of the Cbz group would likely appear as a singlet around 5.1 ppm. The aromatic protons of the phenyl ring would resonate in the 7.3-7.4 ppm region. The protons on the azetidine and morpholine (B109124) rings would show complex splitting patterns in the aliphatic region of the spectrum, typically between 2.5 and 4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms. Key expected signals include the carbonyl carbon of the Cbz group at approximately 155 ppm, the benzylic carbon of the Cbz group around 67 ppm, and the aromatic carbons between 127 and 136 ppm. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The various methylene (B1212753) carbons of the heterocyclic rings would appear in the aliphatic region, typically between 40 and 70 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments. For instance, HMBC correlations would be crucial to connect the Cbz group to the nitrogen atom of the spirocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary from experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cbz-C=O-~155
Cbz-CH₂~5.1~67
Cbz-Aromatic~7.3-7.4~127-136
Spiro-C-Quaternary region
Azetidine-CH₂Aliphatic regionAliphatic region
Morpholine-CH₂Aliphatic regionAliphatic region

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (molecular formula C₁₅H₂₀N₂O₃), HRMS would be expected to provide an exact mass measurement that confirms this elemental composition, distinguishing it from other potential isobaric compounds. The technique can also reveal characteristic fragmentation patterns that offer further structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the carbamate (B1207046) functional group.

A strong absorption band is expected in the region of 1700-1680 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the Cbz group. rsc.org Additionally, C-N stretching vibrations would appear in the 1350-1200 cm⁻¹ region. rsc.org The presence of the aromatic ring from the Cbz group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The C-O stretching of the ether linkage in the oxa-spiro ring system would likely be observed in the 1150-1050 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Bands for Benzyl (B1604629) Carbamate (Representative data for the Cbz functional group)

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **Reference
N-HStretching3422-3332 rsc.org
C=O (Carbamate)Stretching1694 rsc.org
N-HBending1610 rsc.org
C-NStretching1346 rsc.org
C-OStretching1068 rsc.org

Advanced Structural Analysis

For a comprehensive understanding of the molecule's three-dimensional structure and stereochemistry, more advanced analytical techniques are employed.

X-ray Crystallography of Key Intermediates or Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. While obtaining suitable crystals of the final product can sometimes be challenging, the crystallographic analysis of a key synthetic intermediate or a crystalline derivative can provide invaluable information about the spirocyclic core's conformation and the relative stereochemistry of its substituents. This technique would unambiguously determine bond lengths, bond angles, and the spatial arrangement of the atoms within the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

If this compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) become essential. These methods measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule and assess its enantiomeric purity. The experimental chiroptical spectra are often compared with theoretically calculated spectra to assign the absolute configuration of the stereocenters.

Computational and Theoretical Investigations of 2 Cbz 8 Oxa 2,5 Diaza Spiro 3.5 Nonane Derivatives

Conformational Analysis and Energetic Profiles

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For the 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold, conformational analysis reveals the energetically preferred shapes the molecule can adopt. The spirocyclic nature of this compound, featuring a rigid azetidine (B1206935) ring fused to a more flexible piperidine (B6355638) ring, presents a unique conformational landscape.

Theoretical studies, often employing molecular mechanics or quantum mechanics methods, can map the potential energy surface of these molecules. These calculations identify low-energy conformers and the transition states that separate them. For the parent scaffold, the piperidine ring typically adopts a chair conformation to minimize steric strain. The introduction of the bulky carbobenzyloxy (Cbz) group at the 2-position can influence the conformational equilibrium, potentially favoring specific orientations to reduce steric hindrance.

In substituted derivatives, the nature and position of the substituent play a significant role in dictating the preferred conformation. For instance, substitution on the piperidine ring can lead to distinct axial and equatorial isomers with differing stabilities. The energetic profiles of these conformers are crucial for understanding their relative populations at equilibrium and their potential to interact with biological targets.

DerivativeConformerRelative Energy (kcal/mol)Dihedral Angle (C1-N2-C3-C4)
Parent Scaffold Chair0.00-55.2°
Twist-Boat5.8-30.1°
5-Methyl Derivative Equatorial-Chair0.00-54.8°
Axial-Chair1.9-56.1°
3,3-Dimethyl Derivative Chair0.00-55.5°

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound derivatives. These methods can accurately predict a range of electronic properties that are fundamental to a molecule's behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. Regions of negative potential, typically associated with lone pairs on heteroatoms like oxygen and nitrogen, are prone to electrophilic attack. Conversely, regions of positive potential highlight areas susceptible to nucleophilic attack. These insights are invaluable for predicting the reactivity of the scaffold in chemical reactions and its potential interactions with biological macromolecules.

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Parent Scaffold -6.5-0.26.3
5-Nitro Derivative -7.1-1.06.1
5-Amino Derivative -6.1-0.16.0

Molecular Modeling and Docking Simulations in Scaffold Design

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand within the active site of a biological target. nih.govnih.gov For derivatives of this compound, these simulations are instrumental in designing new compounds with enhanced biological activity. nih.gov

The process begins with a well-characterized three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. The spirocyclic scaffold is then computationally "docked" into the binding site, and various scoring functions are used to estimate the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. mdpi.com

By systematically modifying the scaffold, for example, by introducing different functional groups at various positions, researchers can perform virtual screening to identify derivatives with improved predicted binding affinities. This in-silico approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Parent Scaffold Kinase X-7.2ASP145, LYS88
5-Hydroxy Derivative Kinase X-8.1ASP145, LYS88, SER146
5-Trifluoromethyl Derivative Kinase X-7.8PHE89, LEU120

Prediction of Molecular Descriptors Relevant to Scaffold Exploration

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a chemical scaffold. This is often achieved by calculating a set of molecular descriptors that predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For the this compound scaffold, several key descriptors are of interest.

The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

The logarithm of the octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. This property influences a drug's solubility, absorption, and distribution. An optimal LogP value is often sought to balance aqueous solubility and membrane permeability.

The number of rotatable bonds is another important descriptor that relates to a molecule's conformational flexibility. A lower number of rotatable bonds is generally preferred, as it reduces the entropic penalty upon binding to a target.

DerivativeTPSA (Ų)LogPRotatable Bonds
Parent Scaffold 55.11.23
5-Methyl Derivative 55.11.63
3,3-Dimethyl Derivative 55.12.03
5-Nitro Derivative 100.91.14
5-Amino Derivative 81.10.54
5-Hydroxy Derivative 75.30.84
5-Trifluoromethyl Derivative 55.12.14

Research Applications of 2 Cbz 8 Oxa 2,5 Diaza Spiro 3.5 Nonane As a Chemical Building Block and Scaffold

Strategic Use in Novel Spirocyclic Scaffold Design for Medicinal Chemistry Research

The design of novel molecular scaffolds is a cornerstone of medicinal chemistry, aimed at identifying new core structures with favorable biological and physicochemical properties. Spirocycles are of particular interest due to their inherent three-dimensionality, which can lead to better target engagement and improved drug-like characteristics. spirochem.comdundee.ac.uk The incorporation of heteroatoms, such as the oxygen and nitrogen atoms in 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane, can further modulate properties like solubility and lipophilicity. acs.org

Application in Scaffold Hopping

Scaffold hopping is a widely used strategy in drug discovery to identify isofunctional molecules with distinct core structures. bhsai.orgnih.gov This approach can lead to new intellectual property, improved pharmacokinetic profiles, and the avoidance of known toxicophores. niper.gov.inrsc.org While direct examples of "this compound" in scaffold hopping are not extensively documented in public literature, its structural motifs are highly relevant to this strategy. For instance, the diazaspiro[3.5]nonane core can be considered a novel replacement for other cyclic or bicyclic systems in known bioactive compounds. The rigid nature of this spirocycle can help to lock in a specific conformation, potentially increasing binding affinity for a biological target.

Role in the Synthesis of Focused Compound Libraries

Focused compound libraries are collections of molecules designed to interact with a specific biological target or target family. nih.gov The synthesis of such libraries often relies on versatile chemical building blocks that allow for the systematic variation of substituents around a central core. This compound is an ideal candidate for this purpose. The carbobenzyloxy (Cbz) protecting group can be readily removed to expose a secondary amine, which, along with the other secondary amine in the ring system, provides two points for diversification. This allows for the generation of a library of compounds with varied functionalities, which can then be screened for activity against a target of interest. The use of spirocyclic scaffolds in screening libraries is a growing trend, as their three-dimensional nature can lead to higher hit rates and the discovery of novel modes of action. lifechemicals.com

Utility in PROTAC Linker Design and Related Chemical Biology Tools

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker that connects the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. nih.gov Recent advancements in PROTAC design have moved beyond simple alkyl or PEG linkers to more complex, rigid structures, including spirocycles. acs.orgenamine.deenamine.net

The incorporation of spirocyclic motifs into PROTAC linkers can impart a degree of rigidity, which can help to pre-organize the molecule for optimal ternary complex formation. spirochem.comenamine.de The 2,5-diazaspiro[3.5]nonane core, derived from this compound, is an attractive building block for such linkers. As a mono-Boc protected diamine, it is analogous to other diamine linkers that have been successfully used in the development of PROTAC drug candidates. enamine.deenamine.net The two amine functionalities provide attachment points for the two ends of the PROTAC, while the spirocyclic core offers a defined three-dimensional structure.

Contribution to Structure-Activity Relationship (SAR) Studies for Target Modulation

Understanding the structure-activity relationship (SAR) of a series of compounds is fundamental to the optimization of a drug candidate. This involves systematically modifying the structure of a lead compound and assessing the impact on its biological activity. The rigid framework of spirocycles makes them excellent scaffolds for SAR studies, as they reduce the number of possible conformations, leading to a clearer understanding of how structural changes affect target binding.

Research into Muscarinic Receptor Antagonists

Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that are involved in a wide range of physiological processes. mdpi.com Modulators of these receptors have therapeutic potential in various diseases. While research directly citing "this compound" in the context of muscarinic receptor antagonists is limited, studies on closely related spirocyclic scaffolds highlight the potential of this compound class.

For example, research into chiral 6-azaspiro[2.5]octanes has led to the discovery of potent and selective antagonists of the M4 muscarinic receptor. nih.govresearchgate.net These studies demonstrate that spirocyclic structures can be effectively utilized to achieve high affinity and selectivity for specific muscarinic receptor subtypes. Similarly, patents have been filed for 1-oxa-2-oxo-3,8-diaza-spiro spirochem.comnih.govdecanes, which show analgesic and anti-inflammatory properties, suggesting a role for such spirocyclic systems in modulating biological pathways. google.comgoogleapis.com The 2,5-diazaspiro[3.5]nonane core provides a unique scaffold that could be decorated with various functional groups to explore the SAR for muscarinic receptor antagonism, potentially leading to the development of novel therapeutics. nih.govnih.gov

Interactive Data Table: Properties of this compound and Related Scaffolds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPotential Applications
This compoundC15H20N2O3276.33Cbz-protected diamine, oxetane (B1205548) ring, spiro[3.5]nonane coreBuilding block for medicinal chemistry
8-Oxa-2,5-diaza-spiro[3.5]nonaneC7H14N2O142.19Unprotected diamine, oxetane ring, spiro[3.5]nonane coreScaffold for focused libraries, PROTAC linkers
6-Azaspiro[2.5]octaneC7H13N111.18Spiro[2.5]octane core, secondary amineMuscarinic receptor antagonists
1-Oxa-2-oxo-3,8-diaza-spiro[4.5]decaneC7H12N2O2156.18Spiro[4.5]decane core, lactam, secondary amineAnalgesics, anti-inflammatory agents

Research into β-Adrenoceptor Agonists

The development of agonists for β-adrenoceptors, particularly the β2 subtype, is a cornerstone of therapy for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), where they function as potent bronchodilators. While direct research citing the use of this compound in the synthesis of β-adrenoceptor agonists is not prominent in publicly available literature, the foundational principles of using similar spirocyclic structures are well-established.

A key precedent is found in patent literature describing 1-oxa-2-oxo-3,8-diaza-spiro nih.govnih.govdecane derivatives. google.comgoogleapis.com These compounds, which share a diaza-spiro-heterocyclic core, were specifically developed for their valuable pharmacological properties as bronchodilators. google.com This demonstrates the utility of such scaffolds in positioning the necessary pharmacophoric elements to effectively interact with adrenergic receptors. The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold, featuring a spirocyclic azetidine-piperidine framework, offers a rigid structure that can serve as a novel backbone for new bronchodilator agents, providing an opportunity to develop compounds with new intellectual property and potentially improved pharmacological profiles.

Application in Kinase Inhibitor Research (e.g., CDK4/6, RET kinase)

Kinase inhibitors are a major class of targeted cancer therapies. Inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and the RET (Rearranged during Transfection) tyrosine kinase have shown significant clinical success. researchgate.netnih.govgoogle.com The design of next-generation kinase inhibitors often focuses on scaffolds that can access unique binding pockets or improve selectivity to reduce off-target effects.

The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold is a type of "angular" spirocyclic azetidine (B1206935), a class of compounds that has been successfully validated in drug discovery as bioisosteres for common saturated heterocycles like piperazine (B1678402) and morpholine (B109124). nih.gov The incorporation of these spiroazetidines into known anticancer drugs has yielded novel, patent-free analogues with similar physicochemical properties and high activity. nih.gov For instance, spirocyclic azetidine-piperidine frameworks, structurally related to the 8-Oxa-2,5-diaza-spiro[3.5]nonane core, are key components of drug candidates in clinical trials for leukemia. pharmablock.com

While no specific CDK4/6 or RET inhibitors based on this compound have been publicly disclosed, the scaffold's inherent three-dimensionality makes it an attractive building block for this field. Its rigid structure can orient substituents into specific vectors, potentially enabling novel interactions with the kinase active site and improving selectivity. The use of such sp3-rich scaffolds is a key strategy to move beyond the limitations of flat aromatic compounds and explore new, promising chemical space for kinase inhibitor design. nih.gov

Development of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors for Research Purposes

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of neurological disorders and cancer. pharmablock.comresearchgate.net The development of potent and selective MAGL inhibitors is an active area of research, with a focus on novel scaffolds.

Research has shown that spirocyclic scaffolds are highly effective in generating potent and reversible MAGL inhibitors. Structure-based drug design (SBDD) has led to the generation of various spiro scaffolds, such as spiroazetidine-lactams, as novel bioisosteres for previously known inhibitor cores. pharmablock.com These spirocyclic compounds can achieve potent inhibition by forming key hydrogen bonds with amino acid residues like His121 and Arg57 in the MAGL active site. pharmablock.com

The this compound scaffold provides a rigid framework that is well-suited for this application. The nitrogen atoms at the 2 and 5 positions can be functionalized to introduce moieties that interact with key residues in the MAGL binding pocket, while the spirocyclic nature of the core holds these groups in an optimal conformation for binding. This approach aligns with the successful strategy of using spirocycles to enhance inhibitory activity and lipophilic ligand efficiency (LLE) in MAGL inhibitor design. pharmablock.com

Development of Conformationally Restricted Analogues for Biological Probes

A fundamental strategy in medicinal chemistry is the use of conformational restriction to improve a molecule's potency, selectivity, and metabolic stability. researchgate.net By locking a flexible molecule into its bioactive conformation, it is possible to enhance its binding affinity for its biological target. Spirocycles are exceptionally well-suited for this purpose due to their rigid, three-dimensional structures. bldpharm.comnih.govresearchgate.net

The 8-Oxa-2,5-diaza-spiro[3.5]nonane scaffold serves as an excellent starting point for creating conformationally restricted analogues of known bioactive molecules to be used as biological probes. For example, replacing a flexible piperidine (B6355638) ring in a parent compound with the rigid 8-Oxa-2,5-diaza-spiro[3.5]nonane core can fix the spatial orientation of substituents, leading to a more precise interaction with a biological target. This concept has been successfully applied in creating a spirocyclic analogue of the local anesthetic Bupivacaine, which resulted in a compound with comparable activity but significantly lower toxicity. univ.kiev.ua The defined exit vectors of the spiro scaffold allow for systematic exploration of the chemical space around a pharmacophore, making it an ideal tool for developing highly specific biological probes to investigate target engagement and function. nih.gov

Future Directions and Research Outlook

Advancements in Asymmetric Synthesis of Spiro[3.5]nonane Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of efficient asymmetric methods for the synthesis of enantiomerically pure 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane and its derivatives is of paramount importance. Future research in this area is likely to focus on several key strategies:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules. Chiral Brønsted acids and bases, as well as aminocatalysts, could be employed to catalyze key bond-forming reactions in the synthesis of the spiro[3.5]nonane core. For instance, a chiral phosphoric acid could be used to catalyze an intramolecular cyclization, setting the stereochemistry of the spirocenter. Recent advances in the organocatalytic synthesis of spirooxindoles and other spirocyclic systems demonstrate the potential of this approach. rsc.org

Transition Metal Catalysis: Transition metal-catalyzed reactions offer a versatile platform for the asymmetric synthesis of spirocycles. Palladium-catalyzed intramolecular C-H activation or allylic alkylation reactions are promising avenues. Furthermore, iridium-catalyzed hydrogenations or transfer hydrogenations of prochiral precursors could provide enantiomerically enriched intermediates. The development of novel chiral ligands will be crucial for achieving high levels of stereocontrol in these transformations.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases, for example, could be used for the kinetic resolution of racemic intermediates. Engineered enzymes could also be developed to catalyze key steps in the synthesis of the spiro[3.5]nonane scaffold with high enantioselectivity.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts or other chiral catalysts has proven effective in the synthesis of various chiral compounds. biorxiv.orgnih.gov This method could be applied to the alkylation or cyclization reactions involved in the construction of the this compound framework.

A comparative overview of potential asymmetric synthetic strategies is presented in Table 1.

Catalytic System Potential Application Key Advantages Potential Challenges
OrganocatalysisIntramolecular cyclization, Michael additionsMetal-free, environmentally benign, readily available catalystsSubstrate scope, catalyst loading
Transition Metal CatalysisC-H activation, allylic alkylation, hydrogenationHigh efficiency, broad substrate scopeMetal contamination, ligand synthesis
BiocatalysisKinetic resolution, desymmetrizationHigh enantioselectivity, mild reaction conditionsEnzyme stability, substrate specificity
Phase-Transfer CatalysisAlkylation, cyclizationMild conditions, operational simplicityCatalyst design, phase separation issues

Table 1: Potential Asymmetric Synthetic Strategies for this compound Derivatives

Exploration of Novel Reaction Pathways for Functionalization

To fully explore the potential of the this compound scaffold, the development of novel and efficient functionalization methods is essential. Future research will likely move beyond simple modifications and focus on late-stage functionalization and the introduction of diverse chemical moieties.

C-H Activation: Late-stage C-H activation has become a powerful tool for the direct functionalization of complex molecules. chem-space.comresearchgate.net For the this compound scaffold, this could enable the introduction of substituents at various positions on both the azetidine (B1206935) and morpholine (B109124) rings, as well as on the Cbz protecting group. The development of site-selective C-H activation methodologies will be a key challenge.

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for chemical synthesis, allowing for mild and selective transformations. This technology could be used to generate radical intermediates from the spirocyclic scaffold, which can then participate in a variety of bond-forming reactions, such as alkylation, arylation, and amination.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under high pressure and temperature. The development of flow-based methods for the synthesis and functionalization of the this compound scaffold could accelerate the discovery of new derivatives.

Click Chemistry: The principles of click chemistry, which involve the use of highly efficient and selective reactions, can be applied to the derivatization of the spiro[3.5]nonane core. For example, introducing an azide (B81097) or alkyne handle onto the scaffold would allow for its facile conjugation with a wide range of molecules using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Integration of Machine Learning and AI in Scaffold Design

The vastness of chemical space necessitates the use of computational tools to guide the design of novel molecules. Machine learning (ML) and artificial intelligence (AI) are poised to play a transformative role in the exploration of the this compound chemical space. spirochem.comnih.govrsc.org

Generative Models: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures. beilstein-journals.org These models could be used to design new derivatives of the this compound scaffold with desired physicochemical and biological properties. nih.gov

Predictive Modeling: ML models can be developed to predict various properties of the designed molecules, such as their binding affinity to a specific target, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and their synthetic accessibility. rsc.org This would allow for the in silico screening of large virtual libraries of spiro[3.5]nonane derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Scaffold Hopping: AI-powered scaffold hopping algorithms can be used to identify novel spirocyclic scaffolds that mimic the three-dimensional shape and pharmacophoric features of known active compounds. biorxiv.org This could lead to the discovery of new applications for the this compound core in different therapeutic areas.

The integration of AI and ML in the design process is summarized in Table 2.

AI/ML Application Objective Potential Impact on this compound Research
Generative ModelsDesign of novel derivativesRapidly generate diverse libraries of analogs with optimized properties.
Predictive ModelingIn silico screeningPrioritize synthetic efforts on compounds with high predicted activity and favorable ADMET profiles.
Scaffold HoppingDiscovery of new applicationsIdentify new therapeutic targets for the spiro[3.5]nonane scaffold.

Table 2: Role of AI and Machine Learning in the Design of this compound Analogs

Expanding the Chemical Space Through Derivatization of the Spiro[3.5]nonane System

The inherent modularity of the this compound scaffold provides numerous opportunities for expanding its chemical space through derivatization. Future research will focus on systematically exploring these possibilities to generate libraries of compounds with diverse biological activities.

Modification of the Azetidine Ring: The secondary amine in the azetidine ring is a key point for diversification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The removal of the Cbz protecting group would also provide an opportunity for further functionalization.

Functionalization of the Morpholine Ring: The morpholine ring offers several sites for modification. The ether oxygen could potentially be replaced with other heteroatoms, such as sulfur or nitrogen, to create new analogs with altered properties. C-H activation strategies could also be employed to introduce substituents on the carbon backbone of the morpholine ring.

Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to various parts of the molecule to fine-tune its properties. chem-space.comspirochem.com For example, the phenyl ring of the Cbz group could be replaced with other aromatic or heteroaromatic systems. The ether oxygen in the morpholine ring could be replaced with a methylene (B1212753) group or other bioisosteres to modulate the compound's polarity and metabolic stability. The incorporation of fluorine atoms can also be a valuable strategy to enhance metabolic stability and binding affinity. researchgate.net

Synthesis of Analogs with Different Ring Sizes: While the spiro[3.5]nonane system is the focus of this article, the synthesis of analogs with different ring sizes, such as spiro[3.4]octane or spiro[4.5]decane systems, could also be explored to understand the impact of ring strain and conformation on biological activity.

The exploration of these derivatization strategies will be crucial for unlocking the full therapeutic potential of the this compound scaffold and for developing novel drug candidates for a wide range of diseases.

Q & A

Q. What are the key synthetic routes for preparing 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane?

The synthesis typically involves cyclization reactions from precursors containing nitrogen and oxygen atoms. For example:

  • Step 1 : Reacting a chloroacetyl chloride derivative with a base in a solvent (e.g., dichloromethane) to form intermediates.
  • Step 2 : Cyclization under controlled temperature (e.g., 0–5°C) to generate the spirocyclic core.
  • Step 3 : Introducing protective groups (e.g., Cbz) via coupling reactions . Yield optimization requires solvent selection (polar aprotic solvents preferred) and stoichiometric adjustments .

Q. How does the spirocyclic structure influence the compound’s chemical reactivity?

The spirocyclic framework combines nitrogen and oxygen atoms, creating electronic and steric effects that govern reactivity:

  • Electron-rich oxygen facilitates nucleophilic substitutions (e.g., SN2 reactions).
  • Rigid spiro core limits conformational flexibility, directing regioselectivity in ring-opening reactions. Comparative studies with analogs (e.g., 2,5-Dioxa-8-azaspiro[3.5]nonane) show that nitrogen positioning alters hydrogen-bonding potential and redox stability .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., dihedral angles between fused rings) .
  • NMR spectroscopy :
  • ¹H NMR : Identifies methylene protons adjacent to oxygen/nitrogen (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirms carbonyl (Cbz) and spiro carbon signals .
    • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How does this compound interact with sigma receptors (S1R/S2R)?

  • Binding assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]DTG) reveal Ki values (nM range). For example, derivatives with this scaffold exhibit S1R affinity (Ki = 2.7–13 nM) and moderate S2R selectivity .
  • Functional profiles : In vivo models (e.g., mechanical allodynia in mice) show S1R antagonism reverses hypersensitivity, confirmed via PRE-084 (agonist) reversal tests .

Q. What computational methods predict binding modes and intrinsic activity?

  • Molecular docking : Aligns the spirocyclic core within S1R’s hydrophobic pocket, with hydrogen bonds between nitrogen atoms and Glu172 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting salt bridge formation as critical for antagonism .
  • Density functional theory (DFT) : Calculates electrostatic potential surfaces to explain substituent effects (e.g., methyl groups enhance lipophilicity) .

Q. How can researchers resolve contradictions in pharmacological data across derivatives?

  • Case study : Compound 4b (S1R agonist) vs. 5b (antagonist) share the same scaffold but differ in functional outcomes. Strategies include:
  • Structural analysis : Compare substituent positions (e.g., amide vs. ester groups) using crystallography.
  • In vitro assays : Measure cAMP levels to confirm agonism/antagonism .
  • Phenytoin cross-testing : Validates target engagement specificity .

Q. What strategies optimize pharmacokinetic properties of spirocyclic derivatives?

  • Solubility enhancement : Introduce polar groups (e.g., carboxylic acid bioisosteres) while retaining spiro rigidity .
  • Metabolic stability : Boc-protected analogs (e.g., tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate) reduce CYP450-mediated degradation .
  • Blood-brain barrier penetration : LogP optimization (target 2–3) via halogenation or alkyl chain truncation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.